molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No. B019051
Key on ui cas rn: 168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
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Patent
US05910605

Procedure details

60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring and the solution formed in the course of this is cooled to 5° C. 61.3 g (0.60 mol) of acetic anhydride are added to the cooled solution. The reaction mixture is cooled here such that the temperature does not exceed 8° C. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid. The precipitated product is filtered off, washed three times with 50 ml of water and dried in vacuo. 69.9 g of 3-acetoxy-2-methylbenzoic acid are obtained. This corresponds to a yield of 90.0% of theory.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15].Cl>>[C:14]([O:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
60.9 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
61.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
88 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution formed in the course of
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled here such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 8° C
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed three times with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 69.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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